Colchicoinamide, N-Methyl-

Catalog No.
S8066919
CAS No.
2826-80-4
M.F
C22H26N2O5
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Colchicoinamide, N-Methyl-

CAS Number

2826-80-4

Product Name

Colchicoinamide, N-Methyl-

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H26N2O5/c1-12(25)24-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(23-2)18(26)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,26)(H,24,25)/t16-/m0/s1

InChI Key

NLBLGIGBTKMQSA-INIZCTEOSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC

Colchicoinamide, N-Methyl- is a chemical compound derived from colchicine, a well-known alkaloid extracted from the autumn crocus (Colchicum autumnale). This compound features a methyl group attached to the nitrogen atom of the amide functional group, which significantly influences its chemical properties and biological activities. Colchicoinamide, N-Methyl- is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of gout and other inflammatory conditions.

The chemical reactivity of Colchicoinamide, N-Methyl- is primarily characterized by its ability to participate in various nucleophilic and electrophilic reactions. The N-methylation modifies its reactivity compared to non-methylated derivatives. Key reactions include:

  • Hydrogenation: The compound can undergo hydrogenation to form saturated derivatives.
  • Nucleophilic Substitution: The N-methyl group can facilitate nucleophilic substitution reactions, enhancing the compound's reactivity in forming new bonds.
  • Amide Bond Formation: Colchicoinamide can react with carboxylic acids or their derivatives to form new amide bonds, which is crucial for synthesizing more complex molecules.

Colchicoinamide, N-Methyl- exhibits notable biological activities, particularly:

  • Anti-inflammatory Properties: Similar to colchicine, this compound has been shown to inhibit neutrophil migration and reduce inflammation.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Cholinesterase Inhibition: Research indicates that N-methylation enhances cholinesterase inhibitory activity, which may have implications for treating neurodegenerative diseases .

The synthesis of Colchicoinamide, N-Methyl- typically involves several steps:

  • Formation of Imine Intermediates: Starting with benzaldehyde and tyramine, imine intermediates are formed through condensation reactions.
  • Hydrogenation: The imine is then hydrogenated to yield secondary amines.
  • N-Methylation: Finally, the secondary amine is treated with methyl iodide or another methylating agent to introduce the N-methyl group, resulting in the desired product .

This multi-step synthesis allows for the precise control of the chemical structure and purity of Colchicoinamide.

Colchicoinamide, N-Methyl- has potential applications in various fields:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing new treatments for gout and other inflammatory diseases.
  • Research: The compound can be used in studies investigating cholinergic mechanisms and neuroprotective strategies.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic compounds in medicinal chemistry.

Studies on the interactions of Colchicoinamide, N-Methyl- with biological targets are crucial for understanding its pharmacological profile. Key findings include:

  • Molecular Docking Studies: These studies suggest that Colchicoinamide interacts effectively with cholinesterase enzymes, potentially inhibiting their activity and providing insights into its mechanism of action .
  • Synergistic Effects: Research indicates that combining Colchicoinamide with other anti-inflammatory agents may enhance therapeutic efficacy.

Similar Compounds

Colchicoinamide, N-Methyl- shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
ColchicineHighKnown for its potent anti-gout effects; unmodified structure.
NorbelladineModerateLacks methyl group; different biological activity profile.
N-Methyl NorbelladineHighSimilar methylation; focused on cholinesterase inhibition.
N-Methyl CysteineModerateUsed in peptide synthesis; unique biological roles.

Colchicoinamide's unique combination of methylation and structural features sets it apart from these compounds, particularly regarding its enhanced biological activities.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

398.18417193 g/mol

Monoisotopic Mass

398.18417193 g/mol

Heavy Atom Count

29

Dates

Last modified: 11-23-2023

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